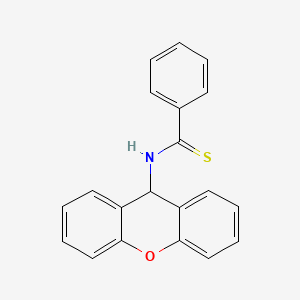

N-9H-xanthen-9-ylbenzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-9H-xanthen-9-ylbenzenecarbothioamide and its derivatives typically involves processes that may include condensation reactions, such as the Claisen-Schmidt condensation, to form the xanthene backbone. For instance, the condensation of 3-formyl-9-methylcarbazole with amides of 3-aminoacetophenone can afford various benzamide/amide derivatives with xanthene structures, demonstrating the versatility and reactivity of the xanthene core in synthetic chemistry (Bandgar et al., 2012).

Applications De Recherche Scientifique

Biological Activities and Medicinal Chemistry

Xanthene derivatives, including N-9H-xanthen-9-ylbenzenecarbothioamide, exhibit a range of biological activities. They serve as key scaffolds in medicinal chemistry due to their diverse pharmacological effects. Research has highlighted their potential in cancer therapy, with specific xanthene compounds showing antitumor activity. These effects are often linked to the modulation of protein kinase C and other cellular targets, underscoring their utility in developing novel therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Material Science and Polymer Chemistry

In the realm of material science, novel aromatic polyamides containing xanthene cardo groups have been synthesized, demonstrating enhanced solubility in polar solvents and excellent thermal stability. These polymers are amorphous, making them suitable for various applications due to their mechanical properties and high decomposition temperatures (Sheng et al., 2009). Furthermore, xanthene-based polyamide/Fe3O4 nanocomposites have been developed, exhibiting superparamagnetic properties and improved thermal stability compared to neat polyamide, suggesting their potential in advanced material applications (Moghanian, Mobinikhaledi, & Monjezi, 2015).

Analytical Chemistry

Xanthene derivatives are utilized in analytical chemistry for lipophilicity studies, providing insights into the properties of novel compounds. Studies have explored the use of reversed-phase high-performance liquid chromatography to investigate the lipophilicity of xanthene and thioxanthene derivatives, aiding in the understanding of their pharmacokinetic properties (Tsantili-Kakoulidou et al., 1993).

Orientations Futures

While specific future directions for N-(9H-xanthen-9-yl)benzenecarbothioamide are not mentioned in the literature, there is a general interest in the development of new xanthones and the establishment of structure–function relationships . Further investigations are needed to improve their potential clinical outcomes .

Propriétés

IUPAC Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLWOMVLVCRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)